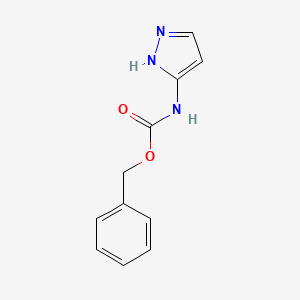

benzyl N-(1H-pyrazol-5-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

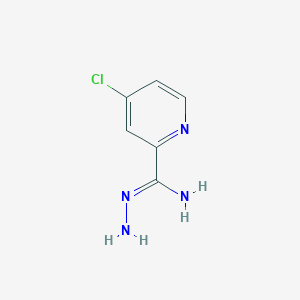

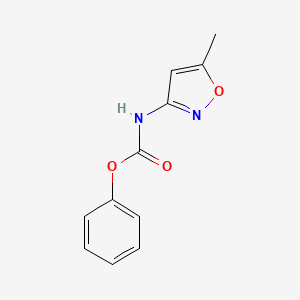

Benzyl N-(1H-pyrazol-5-yl)carbamate is an organic compound with the formula C11H11N3O2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as benzyl N-(1H-pyrazol-5-yl)carbamate, involves various strategies including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis

The molecular structure of benzyl N-(1H-pyrazol-5-yl)carbamate consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Scientific Research Applications

- Antibacterial Properties Benzyl (1H-pyrazol-5-yl)carbamate exhibits antibacterial activity, making it a potential candidate for combating bacterial infections. Researchers have investigated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Studies suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions such as arthritis, inflammatory bowel diseases, and other inflammatory disorders .

- Benzyl N-(1H-pyrazol-5-yl)carbamate has been evaluated for its antitumor effects. Researchers explore its impact on cancer cell lines, tumor growth inhibition, and potential mechanisms of action .

- Investigations indicate that this compound may have analgesic (pain-relieving) and antipyretic (fever-reducing) properties. Understanding its mode of action could lead to novel pain management strategies .

- Benzyl (1H-pyrazol-5-yl)carbamate exhibits antioxidant activity. Researchers study its ability to scavenge free radicals and protect cells from oxidative stress .

Anti-Inflammatory Effects

Anticancer Potential

Analgesic and Antipyretic Activities

Antioxidant Capacity

Herbicidal Applications

Mechanism of Action

Target of Action

Benzyl (1H-pyrazol-5-yl)carbamate, also known as benzyl N-(1H-pyrazol-5-yl)carbamate, is a compound that has been studied for its potential biological activities

Mode of Action

It is known that 5-amino-pyrazoles, a related class of compounds, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The specific interactions of benzyl (1H-pyrazol-5-yl)carbamate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that 5-amino-pyrazoles are used in the synthesis of diverse heterocyclic compounds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions

Result of Action

It is known that 5-amino-pyrazoles, a related class of compounds, have diverse applications, especially in the field of pharmaceutics and medicinal chemistry

Future Directions

Pyrazole derivatives, such as benzyl N-(1H-pyrazol-5-yl)carbamate, have been suggested as a precursor structure for further design of pesticides . The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation .

properties

IUPAC Name |

benzyl N-(1H-pyrazol-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(13-10-6-7-12-14-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMXOEDZCABCNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (1H-pyrazol-5-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B6144362.png)

![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine dihydrochloride](/img/structure/B6144372.png)

![2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B6144374.png)

![9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B6144387.png)

![3-ethyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B6144395.png)

![3-ethyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6144401.png)

![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)

![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)

![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)